Phenol, p-nitro-, magnesium salt
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Overview
Description
Phenol, p-nitro-, magnesium salt is a chemical compound derived from phenol, where a nitro group is attached to the para position of the benzene ring, and magnesium forms a salt with the phenolic hydroxyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, p-nitro-, magnesium salt can be synthesized through several methods. One common approach involves the nitration of phenol to produce p-nitrophenol, followed by the reaction with magnesium salts to form the desired compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective formation of the para-nitro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale nitration reactors where phenol is treated with nitric acid. The resulting p-nitrophenol is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Phenol, p-nitro-, magnesium salt undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid, and sulfuric acid.
Major Products Formed:
Reduction: p-Aminophenol.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
Phenol, p-nitro-, magnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various aromatic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, p-nitro-, magnesium salt involves its interaction with biological molecules and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Phenol, p-nitro-, magnesium salt can be compared with other similar compounds, such as:
p-Nitrophenol: Lacks the magnesium salt component but shares similar chemical properties.
Magnesium phenoxide: Similar in having magnesium but lacks the nitro group.
p-Aminophenol: A reduction product of p-nitrophenol with different chemical properties and applications.
Properties
CAS No. |
64047-81-0 |
---|---|
Molecular Formula |
C12H8MgN2O6 |
Molecular Weight |
300.51 g/mol |
IUPAC Name |
magnesium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
RMTLGSJOIWKFEM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
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